molecular formula C20H20FN3O B2642861 5-[3-(4-fluorophenyl)azepane-1-carbonyl]-1H-1,3-benzodiazole CAS No. 1797182-03-6

5-[3-(4-fluorophenyl)azepane-1-carbonyl]-1H-1,3-benzodiazole

Cat. No.: B2642861
CAS No.: 1797182-03-6
M. Wt: 337.398
InChI Key: OLOHSSNGZMWWOT-UHFFFAOYSA-N
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Description

5-[3-(4-fluorophenyl)azepane-1-carbonyl]-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole ring fused with an azepane ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-fluorophenyl)azepane-1-carbonyl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the azepane ring, followed by the introduction of the fluorophenyl group and the benzodiazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[3-(4-fluorophenyl)azepane-1-carbonyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

5-[3-(4-fluorophenyl)azepane-1-carbonyl]-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-[3-(4-fluorophenyl)azepane-1-carbonyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-(4-fluorophenyl)azepane-1-carbonyl)pyridin-2(1H)-one
  • 3-(3-(4-Fluorophenyl)azepane-1-carbonyl)pyridine 1-oxide

Uniqueness

5-[3-(4-fluorophenyl)azepane-1-carbonyl]-1H-1,3-benzodiazole is unique due to its specific combination of a benzodiazole ring and an azepane ring with a fluorophenyl group. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

3H-benzimidazol-5-yl-[3-(4-fluorophenyl)azepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O/c21-17-7-4-14(5-8-17)16-3-1-2-10-24(12-16)20(25)15-6-9-18-19(11-15)23-13-22-18/h4-9,11,13,16H,1-3,10,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOHSSNGZMWWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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